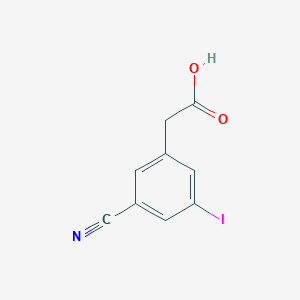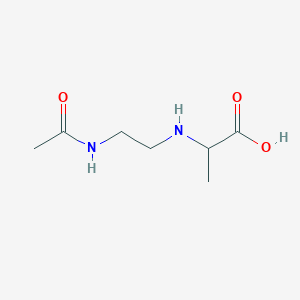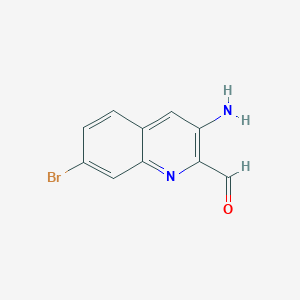
5-(Isoquinolin-1-yl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isoquinolin-1-yl)oxazol-2-amine is a heterocyclic compound that contains both isoquinoline and oxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoquinolin-1-yl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the isoquinoline moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted for this purpose .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Isoquinolin-1-yl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the isoquinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Isoquinolin-1-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Isoquinolin-1-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with DNA and proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological activities, such as enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
Oxazole: Another parent compound with a simpler structure.
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Uniqueness
5-(Isoquinolin-1-yl)oxazol-2-amine is unique due to the combination of isoquinoline and oxazole rings, which imparts distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
5-isoquinolin-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-15-7-10(16-12)11-9-4-2-1-3-8(9)5-6-14-11/h1-7H,(H2,13,15) |
InChI-Schlüssel |
FVPWMAMYPBMSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CN=C(O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)

![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)


![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)




